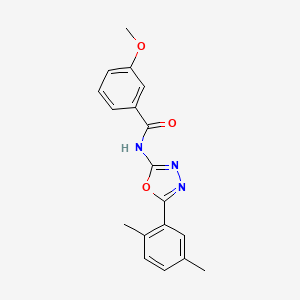
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Analysis
- Chemical Reactions and Structural Analysis : A study by Szczepankiewicz, Suwiński, and Karczmarzyk (2004) explored the reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride, resulting in unexpected products like 5-methoxy-3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole. X-ray analysis confirmed the structure of these compounds, highlighting the complex chemical interactions involved in such reactions (Szczepankiewicz, Suwiński, & Karczmarzyk, 2004).
Anticancer and Antimicrobial Activities
- Anticancer Properties : Research by Ahsan et al. (2014) delved into the synthesis and anticancer activities of novel oxadiazole analogues. These compounds were tested against various cancer cell lines, including leukemia and breast cancer, demonstrating significant anticancer potential (Ahsan et al., 2014).
- Antimicrobial Screening : Desai, Rajpara, and Joshi (2013) synthesized and screened a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides for antimicrobial activity. These compounds showed promising results against various bacterial and fungal infections, suggesting their potential therapeutic use in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Enzymatic Activity and Molecular Interactions
- Effect on Enzyme Activities : A study by Tomi, Al-qaisi, and Al-Qaisi (2010) focused on the synthesis of bis-1,3,4-oxadiazole containing glycine moiety and its effects on various transferase enzymes. The study found that this compound could activate or inhibit different enzyme activities, demonstrating its potential in biochemical research (Tomi, Al-qaisi, & Al-Qaisi, 2010).
- Molecular Structure and Intermolecular Interactions : Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide using X-ray diffraction and DFT calculations. Their study provides insights into the impact of intermolecular interactions on molecular geometry, crucial for understanding chemical and biological processes (Karabulut et al., 2014).
Luminescence Sensing and Radiolabeling
- Luminescence Sensing : Shi, Zhong, Guo, and Li (2015) synthesized lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate, demonstrating their sensitivity to benzaldehyde derivatives. These complexes show potential as fluorescence sensors for specific chemicals (Shi, Zhong, Guo, & Li, 2015).
- Radiolabeling for Receptor Imaging : Hamill et al. (1996) developed radiolabelled, nonpeptide angiotensin II antagonists like [11C]L-159,884, useful for imaging angiotensin II, AT1 receptors. This research contributes to the development of diagnostic tools in medical imaging (Hamill et al., 1996).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-7-8-12(2)15(9-11)17-20-21-18(24-17)19-16(22)13-5-4-6-14(10-13)23-3/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDOBVMNESJSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Fluorophenyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2916165.png)
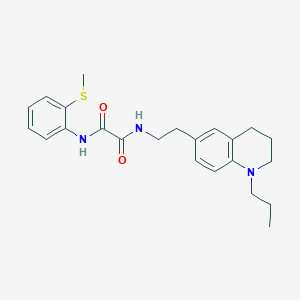
![[2-Oxo-2-(2-phenylethylamino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2916169.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2916171.png)

![N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2916175.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2916177.png)


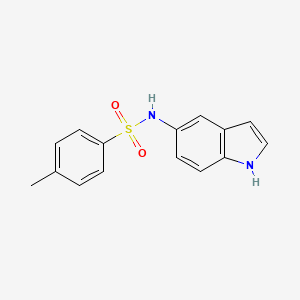
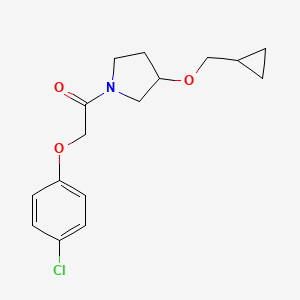
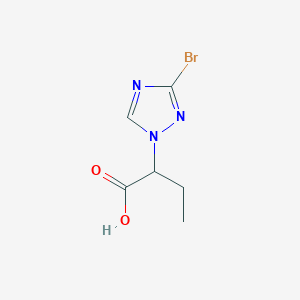
![(E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide](/img/structure/B2916187.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine](/img/structure/B2916188.png)